Bienvenue dans la boutique en ligne BenchChem!

Methyl 3-amino-4-(pyrrolidin-1-yl)benzoate

Medicinal Chemistry CNS Drug Discovery Blood-Brain Barrier Permeability

This bifunctional building block offers a primary aromatic amine and a pyrrolidinyl moiety, optimized for CNS drug discovery. With a tPSA of 55.56 Ų—substantially lower than morpholine analogs—it demonstrates superior passive blood-brain barrier permeability, making it strategic for neurological targets. Its molecular weight advantage (14 Da lighter than piperidine analogs) and lower LogP (2.30) provide an efficient starting point for fragment-based drug discovery with favorable ligand efficiency. The methyl ester also undergoes faster hydrolysis than bulkier ethyl esters, ensuring higher yields in late-stage deprotection and coupling. Expect an 8-12 week lead time; reserve this scaffold for optimized lead series where its precise steric and electronic profile is essential.

Molecular Formula C12H16N2O2
Molecular Weight 220.27 g/mol
CAS No. 123986-65-2
Cat. No. B1643530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-amino-4-(pyrrolidin-1-yl)benzoate
CAS123986-65-2
Molecular FormulaC12H16N2O2
Molecular Weight220.27 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(C=C1)N2CCCC2)N
InChIInChI=1S/C12H16N2O2/c1-16-12(15)9-4-5-11(10(13)8-9)14-6-2-3-7-14/h4-5,8H,2-3,6-7,13H2,1H3
InChIKeyYUNBFGSIPUOKRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-amino-4-(pyrrolidin-1-yl)benzoate (CAS 123986-65-2) Procurement and Differentiation Guide for Medicinal Chemistry and Chemical Biology


Methyl 3-amino-4-(pyrrolidin-1-yl)benzoate (CAS 123986-65-2, MF: C₁₂H₁₆N₂O₂, MW: 220.27) is a bifunctional benzoate building block containing a primary aromatic amine and a pyrrolidinyl moiety . It is primarily sourced as a specialized research intermediate for pharmaceutical development, particularly in the design of CNS-targeted therapeutics and as a precursor in multi-step syntheses . Given its niche commercial status and complex lead times, procurement decisions must be driven by precise structural utility rather than general availability.

Methyl 3-amino-4-(pyrrolidin-1-yl)benzoate: Critical Evaluation of In-Class Substitution for 3-Amino-4-Heterocyclyl Benzoates


Substituting Methyl 3-amino-4-(pyrrolidin-1-yl)benzoate with morpholine, piperidine, or ethyl ester analogs is scientifically non-trivial due to significant divergences in key physicochemical and steric parameters. Altering the heterocyclic ring from pyrrolidine to morpholine (26586-18-5) introduces an additional oxygen atom and increases polar surface area (tPSA) by approximately 9 Ų , potentially altering passive permeability and CNS penetration profiles. Similarly, expanding the ring to piperidine (696616-81-6) adds a methylene unit, which modifies molecular volume and lipophilicity (LogP) [1]. Even a simple ester homologation to the ethyl derivative (343594-44-5) impacts hydrolytic stability and the steric environment of the reactive amine, which is critical for downstream coupling efficiency .

Quantitative Differentiation of Methyl 3-amino-4-(pyrrolidin-1-yl)benzoate: Physicochemical and Steric Evidence vs. Morpholine and Piperidine Analogs


Methyl 3-amino-4-(pyrrolidin-1-yl)benzoate: Topological Polar Surface Area (tPSA) Advantage vs. Morpholine Analog

The target compound exhibits a lower topological polar surface area (tPSA) compared to its morpholine analog, Methyl 3-amino-4-(morpholin-4-yl)benzoate . This is a critical differentiator for CNS drug discovery programs where lower tPSA is generally correlated with improved passive blood-brain barrier permeability .

Medicinal Chemistry CNS Drug Discovery Blood-Brain Barrier Permeability

Methyl 3-amino-4-(pyrrolidin-1-yl)benzoate: LogP and Lipophilicity Profile vs. Piperidine and Ethyl Ester Analogs

The methyl ester and pyrrolidine combination in the target compound yields a distinct LogP profile relative to its analogs. Replacing pyrrolidine with piperidine (increasing ring size) or methyl ester with ethyl ester (increasing alkyl chain) raises lipophilicity, which can impact solubility and metabolic stability .

Medicinal Chemistry ADME Lipophilicity Optimization

Methyl 3-amino-4-(pyrrolidin-1-yl)benzoate: Molecular Weight and Steric Profile Optimization vs. Piperidine Analog

The pyrrolidine moiety (five-membered ring) in the target compound provides a 14 Da molecular weight advantage and a smaller steric footprint compared to the six-membered piperidine analog . This reduction in size is critical for maintaining ligand efficiency metrics in lead optimization [1].

Fragment-Based Drug Discovery Lead Optimization Ligand Efficiency

Methyl 3-amino-4-(pyrrolidin-1-yl)benzoate: Synthetic Utility and Reactive Amine Stability vs. Ethyl Ester Analog

The methyl ester group in the target compound provides a superior balance of stability and reactivity compared to the ethyl ester analog. While the ethyl ester may offer slightly better lipophilicity, the methyl ester is less sterically hindered and hydrolyzes faster under standard conditions, which is advantageous for subsequent amide bond formation or saponification steps .

Synthetic Chemistry Amide Coupling Ester Hydrolysis

Methyl 3-amino-4-(pyrrolidin-1-yl)benzoate: Commercial Availability and Lead Time as a Procurement Differentiator

Procurement data indicates that Methyl 3-amino-4-(pyrrolidin-1-yl)benzoate is a low-volume specialty chemical with extended lead times (8-12 weeks) at major distributors, contrasting with the more commonly available morpholine analog . This supply constraint is a critical non-scientific differentiator that impacts project timelines .

Chemical Sourcing Supply Chain Research Logistics

Optimal Application Scenarios for Methyl 3-amino-4-(pyrrolidin-1-yl)benzoate in Drug Discovery and Chemical Synthesis


CNS Drug Discovery and Blood-Brain Barrier Penetrant Scaffold Design

Due to its lower topological polar surface area (tPSA) of 55.56 Ų relative to the morpholine analog (64.8 Ų), Methyl 3-amino-4-(pyrrolidin-1-yl)benzoate is the preferred building block for designing libraries targeting CNS disorders . The favorable tPSA suggests improved passive permeability across the blood-brain barrier, making it a strategic choice for neurological targets such as depression, anxiety, or neurodegenerative disease programs where CNS exposure is required.

Fragment-Based Lead Optimization and Ligand Efficiency-Driven Campaigns

With a molecular weight advantage of 14 Da over the corresponding piperidine analog, this pyrrolidine-benzoate scaffold is better suited for fragment-based drug discovery (FBDD) and lead optimization projects where ligand efficiency (LE) and lipophilic ligand efficiency (LLE) are key metrics [1]. Its smaller size and lower LogP (2.30) support a more efficient starting point for growing potent and selective compounds while maintaining favorable ADME properties.

Multi-Step Synthesis Requiring Controlled Ester Hydrolysis for Carboxylic Acid Generation

In synthetic routes where the final step requires unveiling a carboxylic acid handle for amide coupling or bioconjugation, Methyl 3-amino-4-(pyrrolidin-1-yl)benzoate is the optimal ester variant . The methyl ester undergoes faster hydrolysis compared to the bulkier ethyl ester analog, providing superior kinetics under standard saponification conditions and ensuring higher yields in subsequent activation and coupling steps.

Advanced Planning for Low-Volume Specialty Chemical Sourcing in Academic or Industrial Labs

Given the documented 8-12 week lead time for this specific pyrrolidine analog, this compound is best procured as part of a pre-planned, multi-step medicinal chemistry campaign rather than for rapid exploratory screening . Research groups requiring immediate access to an amine-bearing heterocyclic benzoate should consider the more readily available morpholine analog for initial scouting, reserving this pyrrolidine derivative for the optimized lead series where its specific steric and electronic properties are essential.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 3-amino-4-(pyrrolidin-1-yl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.